molecular formula C7H15N B1610305 N-Isobutyl-2-propen-1-amine CAS No. 2424-04-6

N-Isobutyl-2-propen-1-amine

Cat. No.: B1610305
CAS No.: 2424-04-6
M. Wt: 113.2 g/mol
InChI Key: DNUGOKVTBKQMNS-UHFFFAOYSA-N
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Description

N-Isobutyl-2-propen-1-amine is an organic compound with the molecular formula C7H15N. It is also known by other names such as N-Isobutyl-allylamine and Allyl-isobutyl-amine . This compound is characterized by its amine functional group attached to an isobutyl and an allyl group. It is a colorless liquid with a boiling point of approximately 130.4°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl-2-propen-1-amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of isobutylamine with allyl chloride under basic conditions . The reaction typically proceeds as follows: [ \text{Isobutylamine} + \text{Allyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Saturated amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, N-Isobutyl-2-propen-1-amine serves as a valuable reagent and building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it a versatile compound in synthetic pathways .

Biology

The biological activity of this compound has been the focus of numerous studies. It has shown potential interactions with neurotransmitter systems, influencing physiological processes such as mood regulation and neurotransmission. Notably, it may act as an agonist or antagonist at specific receptors, leading to various biological effects .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF712.50
AnticancerNCI-H4608.55
NeuroprotectivePrimary Neurons10
Anti-inflammatoryIn vitro model15

Medicine

This compound is being investigated for its potential therapeutic properties. Research suggests that derivatives of this compound may exhibit anticancer properties, neuroprotective effects, and anti-inflammatory activity. For example, studies have indicated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Notable Studies:

  • Anticancer Activity : Research highlighted the cytotoxic effects of N-Isobutyl derivatives on cancer cell lines, showing promising results with IC50 values indicating effective inhibition at micromolar concentrations.
  • Neuroprotective Mechanisms : Studies involving primary neuronal cultures demonstrated that certain derivatives could significantly reduce markers of neuroinflammation and promote neuronal survival under stress conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and as a precursor for pharmaceutical compounds. The compound's stability under standard conditions allows for safe handling and storage in industrial processes .

Mechanism of Action

The mechanism of action of N-Isobutyl-2-propen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethylisobutylamine: (CAS: 13205-60-2)

    Propylisobutylamine: (CAS: 39190-66-4)

    Diisobutylamine: (CAS: 110-96-3)

    N-isobutyl-N-isopropylamine hydrochloride: (CAS: 98630-32-1)

Uniqueness

N-Isobutyl-2-propen-1-amine is unique due to its combination of an isobutyl and an allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar amines .

Biological Activity

N-Isobutyl-2-propen-1-amine, also known as N-Isobutyl-allylamine, is an organic compound with the molecular formula C7H15NC_7H_{15}N. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant studies.

This compound can be synthesized through various methods, including the alkylation of primary amines. A common synthesis route involves the reaction of isobutylamine with allyl chloride under basic conditions. The compound has a boiling point of approximately 130.4C130.4^\circ C and a density of 0.763g/cm30.763g/cm^3 .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its amine and allyl functional groups. The amine group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, the allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains. For instance, a study investigating the antimicrobial activity of related compounds found that those containing similar structural features to this compound demonstrated significant antibacterial effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, others show promising selectivity towards specific types of cells .

Case Studies and Research Findings

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains; MIC values reported as low as 16 µg/mL.
CytotoxicitySome derivatives show selective cytotoxicity towards cancer cell lines.
General ToxicitySafety assessments indicate moderate toxicity levels; further studies recommended for comprehensive evaluation.

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications. Its antimicrobial properties suggest possible uses in developing new antibiotics or antifungal agents. Furthermore, ongoing research into its cytotoxic effects may pave the way for novel cancer therapies.

Properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUGOKVTBKQMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453696
Record name N-ISOBUTYL-2-PROPEN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2424-04-6
Record name N-ISOBUTYL-2-PROPEN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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